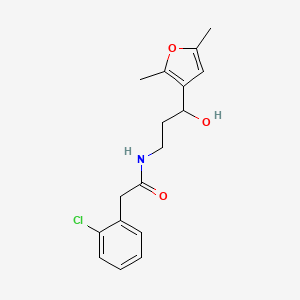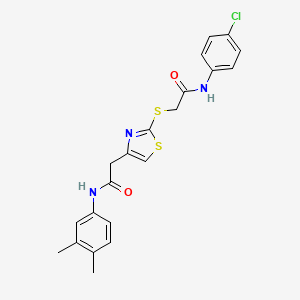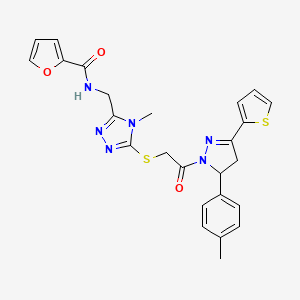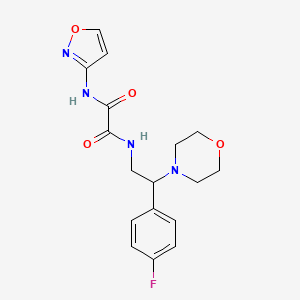
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a crucial role in the growth and survival of cancer cells. By inhibiting this pathway, this compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide have been extensively studied. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. It can also inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide. One of the most promising areas of research is its use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, studies are needed to determine the potential side effects of this compound and to develop strategies to minimize its toxicity. Other future directions for research include studying the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases, and developing new synthesis methods to improve its yield and purity.
Conclusion
In conclusion, 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide is a chemical compound with significant potential for various scientific research applications. Its potent anti-cancer properties make it an ideal candidate for studying the mechanisms of cancer cell death and developing new cancer therapies. However, further studies are needed to determine its optimal dosage and administration route, as well as to develop strategies to minimize its toxicity. Additionally, research on this compound's potential applications in the treatment of other diseases and new synthesis methods can lead to significant advancements in various fields.
合成方法
The synthesis of 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide involves the reaction of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide with phenylmagnesium bromide. This reaction results in the formation of the desired compound, which can be purified by recrystallization.
科学研究应用
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties, and it can induce apoptosis in cancer cells.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-11-9-14(12(2)22-11)16(20)7-8-19-17(21)10-13-5-3-4-6-15(13)18/h3-6,9,16,20H,7-8,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFWODNEOKEMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2857647.png)
![2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2857648.png)



![4-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol](/img/structure/B2857654.png)
![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)

![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)



